Cas no 1339640-22-0 (Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

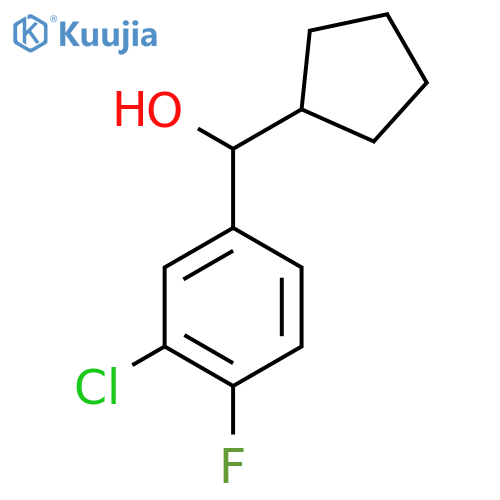

1339640-22-0 structure

商品名:Cyclopentyl (3-chloro-4-fluorophenyl)methanol

CAS番号:1339640-22-0

MF:C12H14ClFO

メガワット:228.690366268158

MDL:MFCD16293516

CID:5217461

Cyclopentyl (3-chloro-4-fluorophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol

- Cyclopentyl (3-chloro-4-fluorophenyl)methanol

- Benzenemethanol, 3-chloro-α-cyclopentyl-4-fluoro-

-

- MDL: MFCD16293516

- インチ: 1S/C12H14ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2

- InChIKey: DHHKPQYMHFVQGD-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C(C1CCCC1)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 20.2

Cyclopentyl (3-chloro-4-fluorophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB430087-1 g |

Cyclopentyl (3-chloro-4-fluorophenyl)methanol |

1339640-22-0 | 1g |

€602.60 | 2023-04-23 | ||

| abcr | AB430087-1g |

Cyclopentyl (3-chloro-4-fluorophenyl)methanol; . |

1339640-22-0 | 1g |

€1621.70 | 2025-02-27 | ||

| Fluorochem | 397450-5g |

Cyclopentyl (3-chloro-4-fluorophenyl)methanol |

1339640-22-0 | 97.0% | 5g |

£1,692.00 | 2023-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647766-5g |

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |

1339640-22-0 | 98% | 5g |

¥21672.00 | 2024-08-09 | |

| Fluorochem | 397450-1g |

Cyclopentyl (3-chloro-4-fluorophenyl)methanol |

1339640-22-0 | 97.0% | 1g |

£578.00 | 2023-04-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512247-1g |

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |

1339640-22-0 | 97% | 1g |

¥3549.0 | 2023-04-03 | |

| Ambeed | A473340-1g |

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |

1339640-22-0 | 97% | 1g |

$517.0 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647766-1g |

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |

1339640-22-0 | 98% | 1g |

¥6742.00 | 2024-08-09 |

Cyclopentyl (3-chloro-4-fluorophenyl)methanol 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1339640-22-0 (Cyclopentyl (3-chloro-4-fluorophenyl)methanol) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1339640-22-0)Cyclopentyl (3-chloro-4-fluorophenyl)methanol

清らかである:99%

はかる:1g

価格 ($):465.0